1-(5-Fluoropyrimidin-2-yl)piperidine-3-carboxylic acid
Overview
Description
1-(5-Fluoropyrimidin-2-yl)piperidine-3-carboxylic acid is a fluorinated heterocyclic compound with the molecular formula C10H12FN3O2 and a molecular weight of 225.22 g/mol . This compound features a piperidine ring substituted with a fluoropyrimidine moiety and a carboxylic acid group, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoropyrimidin-2-yl)piperidine-3-carboxylic acid typically involves the following steps:
Fluorination of Pyrimidine:
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes continuous flow reactors for efficient mixing and temperature control, as well as advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoropyrimidin-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Carboxylate salts, esters
Reduction: Alcohols
Substitution: Amino or thio-substituted derivatives
Scientific Research Applications
1-(5-Fluoropyrimidin-2-yl)piperidine-3-carboxylic acid has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety can interact with nucleic acids and proteins, potentially inhibiting enzyme activity or modulating receptor function . The piperidine ring enhances the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloropyrimidin-2-yl)piperidine-3-carboxylic acid
- 1-(5-Bromopyrimidin-2-yl)piperidine-3-carboxylic acid
- 1-(5-Methylpyrimidin-2-yl)piperidine-3-carboxylic acid
Uniqueness
1-(5-Fluoropyrimidin-2-yl)piperidine-3-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its stability and reactivity compared to its chloro, bromo, and methyl analogs . This makes it particularly valuable in medicinal chemistry and materials science applications .
Properties
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)piperidine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O2/c11-8-4-12-10(13-5-8)14-3-1-2-7(6-14)9(15)16/h4-5,7H,1-3,6H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBLITPEVYVIAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=N2)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401209180 | |
Record name | 1-(5-Fluoro-2-pyrimidinyl)-3-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401209180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261231-03-1 | |
Record name | 1-(5-Fluoro-2-pyrimidinyl)-3-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261231-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Fluoro-2-pyrimidinyl)-3-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401209180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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